2-{4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound is a sulfonamide derivative featuring a cyclopenta[b]thiophene core substituted with a methylcarboxamide group at position 3 and a benzamido group at position 2. The benzamido moiety is further modified with a 2-ethylpiperidin-1-ylsulfonyl substituent at the para position. The ethylpiperidine substituent introduces steric bulk and basicity, which may enhance receptor binding or metabolic stability compared to simpler sulfonamide analogs. This structural complexity positions the compound as a candidate for therapeutic screening, particularly in targets where sulfone-mediated inhibition or modulation is relevant.
Properties
IUPAC Name |
2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-3-16-7-4-5-14-26(16)32(29,30)17-12-10-15(11-13-17)21(27)25-23-20(22(28)24-2)18-8-6-9-19(18)31-23/h10-13,16H,3-9,14H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRUVBIXJCLTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Cyclopenta[b]thiophene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[b]thiophene core.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides.
Attachment of the Benzamido Group: The benzamido group is attached via a nucleophilic substitution reaction.
Incorporation of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, purification steps, and characterization techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly as an HER2 inhibitor.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other cellular pathways, modulating various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the cyclopenta[b]thiophene-carboxamide scaffold but differ in substituents on the benzamido group and the sulfonyl moiety. Below is a detailed comparison:
Structural and Functional Differences
Key Observations:
Substituent Impact on Activity: The target compound’s ethylpiperidinylsulfonyl group may improve solubility and membrane permeability compared to the bromo-cyano analog , which likely has higher reactivity due to the electron-withdrawing bromo substituent. The G839-0106 compound incorporates a cyclohexyl(methyl)sulfamoyl group, increasing lipophilicity and steric hindrance. This could enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.
Pharmacokinetic Implications: Piperidine and ethylpiperidine substituents (target compound and ) may improve blood-brain barrier penetration due to their basicity and moderate lipophilicity.
Research Findings and Therapeutic Relevance
Sulfone-Based Activity: Sulfones are established in diverse therapeutic areas, with the sulfonyl group often acting as a hydrogen-bond donor/acceptor or interacting with catalytic residues in enzymes . The target compound’s sulfonyl-piperidine motif may target serine proteases or kinases, similar to other sulfonamide inhibitors.
Comparative Efficacy: The bromo-cyano analog may exhibit stronger electrophilic character, making it suitable for covalent binding to cysteine residues in targets like Bruton’s tyrosine kinase (BTK). The cyclohexyl(methyl)sulfamoyl analog ’s bulkier structure could reduce off-target effects but limit tissue distribution.
Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 2-ethylpiperidine sulfonyl chloride to a benzamido intermediate, followed by cyclopenta[b]thiophene functionalization. This route is more complex than the triazole-thiophene synthesis in , which uses straightforward thiol-ene chemistry.
Biological Activity
The compound 2-{4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and thiophene moiety, suggests possible interactions with biological targets, making it an interesting subject for research.
Molecular Formula: C22H29N3O4S2
Molecular Weight: 463.6 g/mol
CAS Number: 896299-85-7
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O4S2 |
| Molecular Weight | 463.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Derivative: Sulfonylation of 2-ethylpiperidine.
- Amidation: Reaction with 4-aminobenzoic acid.
- Coupling with Thiophene: Using coupling reagents like EDCI to form the final product.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic neurotransmitters, potentially modulating neurological pathways. The presence of sulfonyl and thiophene groups allows for hydrogen bonding and π-π interactions, enhancing the compound's binding affinity and specificity.
Pharmacological Potential
Research indicates that compounds similar to this one exhibit various biological activities, including:
- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Neurological Effects: Potential modulation of neurotransmitter systems due to the piperidine structure.
- Enzyme Inhibition: Similar compounds have been identified as inhibitors for enzymes like sphingomyelin synthase (SMS), which is a target for treating atherosclerosis .
Case Studies
- In Vitro Studies: Compounds structurally related to this molecule have been tested for their inhibitory effects on SMS. For instance, SAPA derivatives demonstrated IC50 values ranging from 2.1 μM to 5.2 μM, indicating strong inhibitory potential against SMS .
- Molecular Docking Studies: These studies suggest that the compound can effectively bind to active sites of target enzymes, providing insights into its potential as a therapeutic agent .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide | TBD | Potential SMS inhibitor |
| SAPA 1a | 5.2 | SMS inhibitor |
| SAPA 1j | 2.1 | Most potent SMS inhibitor |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-{4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamido}-N-methylcyclopenta[b]thiophene-3-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting 4-aminobenzoic acid derivatives with 2-ethylpiperidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
- Amide Coupling : Use of coupling agents like HATU or EDC/HOBt to attach the cyclopenta[b]thiophene-3-carboxamide moiety to the sulfonylated benzamido intermediate .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. How can the compound’s purity and structural integrity be validated?
- Analytical Techniques :
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (0.1% TFA), UV detection at 254 nm .
- NMR : H and C NMR to confirm substitution patterns (e.g., sulfonyl group at C4, ethylpiperidine integration) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 505.18) .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Approach :
- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to prevent precipitation .
- Micellar Encapsulation : Incorporate surfactants like Tween-80 or Cremophor EL at 0.01–0.1% w/v to enhance aqueous dispersion .
- Structural Modifications : Introduce hydrophilic groups (e.g., PEG linkers) to the piperidine or benzamido moieties while preserving activity .
Q. How does the ethylpiperidine sulfonyl group influence target binding affinity?
- SAR Insights :
- The sulfonyl group acts as a hydrogen bond acceptor, enhancing interactions with polar residues in enzymatic active sites (e.g., kinase ATP-binding pockets) .
- Ethyl substitution on piperidine improves lipophilicity (logP ~3.2), facilitating membrane permeability in cell-based assays .
- Comparative studies with methyl/cyclopropyl analogs show a 2–3× increase in IC values for ethyl derivatives in kinase inhibition assays .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Tools :
- Molecular Dynamics (MD) Simulations : Assess binding stability with target proteins (e.g., 100 ns simulations in GROMACS) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability (%F = 65–70%), CYP450 metabolism (CYP3A4 substrate), and BBB permeability (logBB = -1.2) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity data across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times (24h vs. 48h) significantly alter IC values .
- Impurity Interference : Low-purity batches (<90%) may contain residual reactants (e.g., unreacted sulfonyl chloride) that skew toxicity profiles .
- Resolution :
- Standardize protocols using reference compounds (e.g., doxorubicin controls) and orthogonal purity validation (HPLC + elemental analysis) .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Models :
- Xenograft Mice : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colorectal carcinoma) with daily oral dosing (10–50 mg/kg) .
- Pharmacokinetic Profiling : Blood sampling at 0.5, 2, 6, 24h post-dose to measure plasma concentrations (LC-MS/MS detection) .
- Endpoint Metrics : Tumor volume reduction (%) and body weight changes to assess efficacy/toxicity balance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
